molecular formula C7H11NO4 B12868162 (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12868162
M. Wt: 173.17 g/mol
InChI Key: LIZWYFXJOOUDNV-UHNVWZDZSA-N
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Description

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid is a proline derivative characterized by a pyrrolidine ring with stereogenic centers at positions 2 (S-configuration) and 5 (R-configuration). The carboxymethyl (-CH2-COOH) substituent at position 5 distinguishes it from simpler pyrrolidine-based amino acids. This compound is of interest due to its structural similarity to bioactive molecules like carbapyochelins and retro-thiorphan analogs, which exhibit roles in metal ion chelation and enzyme inhibition .

Key properties include:

  • Molecular formula: C7H11NO4
  • Monoisotopic mass: 173.0688 Da
  • Stereochemistry: (2S,5R) configuration
  • Functional groups: Carboxylic acid (at C2) and carboxymethyl (at C5) .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S,5R)-5-(carboxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1

InChI Key

LIZWYFXJOOUDNV-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@H](N[C@H]1CC(=O)O)C(=O)O

Canonical SMILES

C1CC(NC1CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the carboxymethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an amino acid derivative with a suitable aldehyde or ketone can lead to the formation of the pyrrolidine ring. The carboxymethyl group can then be introduced through carboxylation reactions using reagents such as carbon dioxide or carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance reaction efficiency and reduce reaction times . Additionally, the use of continuous flow reactors and other advanced technologies can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield pyrrolidine-2,5-dione derivatives, while reduction can produce pyrrolidine-2-carbinol derivatives .

Scientific Research Applications

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its binding affinity and the nature of the target enzyme. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the binding mode and efficacy of the compound. Additionally, the carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Pyrrolidine Derivatives
Compound Name Molecular Formula Stereochemistry Substituents at C5 Key Functional Groups
(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid C7H11NO4 (2S,5R) Carboxymethyl (-CH2-COOH) Carboxylic acid, carboxymethyl
(2S,5S)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid C7H11NO4 (2S,5S) Carboxymethyl (-CH2-COOH) Carboxylic acid, carboxymethyl
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid C6H11NO5 (2S,3R,4R,5R) Hydroxymethyl (-CH2-OH) Carboxylic acid, hydroxymethyl, diol
(2S,5R)-5-MePro (5-Methylproline) C6H11NO2 (2S,5R) Methyl (-CH3) Carboxylic acid, methyl

Key Observations :

  • Functional Group Variations : The carboxymethyl group enhances acidity and metal-binding capacity compared to methyl or hydroxymethyl substituents .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility (Water) Hydrogen Bonding Network
This compound Not reported Moderate (polar solvents) Likely extensive (carboxylic acid groups)
(2S,5S)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid Not reported Moderate Similar to (2S,5R) isomer
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid 176 (decomposes) High Extensive (5 H-bonds per molecule)
(2S,5R)-5-MePro Not reported Low Limited (methyl group reduces polarity)

Key Observations :

  • The trihydroxyproline derivative exhibits superior water solubility due to its hydroxyl groups and dense hydrogen-bonding network .
  • Carboxymethyl substituents increase hydrophilicity compared to methyl groups .

Biological Activity

(2S,5R)-5-(Carboxymethyl)pyrrolidine-2-carboxylic acid, a chiral compound with the molecular formula C7H11NO4 and a molar mass of 173.17 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with carboxymethyl and carboxylic acid substituents, contributing to its unique properties and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and potential therapeutic applications.

Structure and Properties

The stereochemistry of this compound is crucial for its biological activity. The presence of two carboxyl functional groups allows for diverse interactions with biological targets. The compound's structure can be summarized in the following table:

Property Details
Molecular FormulaC7H11NO4
Molar Mass173.17 g/mol
Functional GroupsCarboxymethyl, Carboxylic Acid
Stereochemistry(2S,5R)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that compounds structurally related to this compound showed varying degrees of cytotoxicity. For instance:

  • Cytotoxicity Assay : Compounds were tested at a concentration of 100 µM for 24 hours.
  • Results : Certain derivatives reduced A549 cell viability significantly compared to controls, indicating potential as anticancer agents.

The following table summarizes the anticancer activity findings:

Compound Viability (%) Notes
This compound66%Potent activity against A549 cells
Compound 21 (with 5-nitrothiophene)50%Selective antimicrobial activity

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. The compound's structure allows it to interact effectively with bacterial targets, leading to inhibition of growth.

  • Testing Methods : Compounds were screened against clinically significant pathogens including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa.
  • Findings : Several derivatives demonstrated significant antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold.

Synthesis Methods

The synthesis of this compound has been explored through various methods. Notably:

  • Two-Step Synthesis : A method involving the use of protected glutamic acid as a precursor yielded the target compound with an overall yield of approximately 53% .
    Step 1 Protection of Glutamic AcidStep 2 Cyclization to Pyrrolidine\text{Step 1 Protection of Glutamic Acid}\rightarrow \text{Step 2 Cyclization to Pyrrolidine}
  • Alternative Routes : Other synthetic pathways have been reported that modify existing pyrrolidine derivatives to introduce the carboxymethyl group at the 5-position.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in combination with cisplatin on A549 cells. The results indicated that while cisplatin reduced cell viability to approximately 70%, the combination treatment further enhanced cytotoxicity.

Case Study 2: Antimicrobial Resistance

Research focused on the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus showed that derivatives of this compound could inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating resistant infections.

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